5-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide
Description
The compound 5-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide (CAS No. 1171735-98-0) is a heterocyclic sulfonamide derivative featuring a fused thiazolo[3,2-a]pyrimidin-5-one core. Its structure comprises:
- A thiazolo[3,2-a]pyrimidin-5-one scaffold with a 7-methyl substituent.
- A 4-phenyl group attached to the thiazole ring.
- A thiophene-2-sulfonamide moiety linked via an ethyl group to the phenyl ring.
Properties
IUPAC Name |
5-ethyl-N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S3/c1-3-15-8-9-18(27-15)28(24,25)21-14-6-4-13(5-7-14)16-11-26-19-20-12(2)10-17(23)22(16)19/h4-11,21H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVRWWUFQHKKRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC4=NC(=CC(=O)N34)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that thiazolopyrimidines, a class of compounds to which our compound belongs, are known to exhibit a broad spectrum of pharmacological activity. They are heterocyclic analogs of purine bases and have been studied for their potential as antitumor agents due to their high inhibitory activity against the replication process of tumor cells.
Mode of Action
Compounds with similar structures have been reported to interact with multiple receptors, leading to a variety of biological activities
Biochemical Pathways
Given the broad range of activities associated with similar compounds, it can be inferred that multiple pathways might be affected. The exact pathways and their downstream effects would need to be determined through further studies.
Pharmacokinetics
One source mentions that a related compound has excellent pharmacokinetics in preclinical species. The impact of these properties on the bioavailability of our compound would need to be investigated further.
Result of Action
Similar compounds have been reported to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more
Action Environment
It’s worth noting that the synthesis of similar compounds has been carried out under specific conditions, such as in isopropyl alcohol at 20°c under ultrasonic activation. The influence of environmental factors on this compound’s action would need to be investigated further.
Biological Activity
The compound 5-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide represents a unique class of heterocyclic compounds with potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Thiazolo-Pyrimidine Core : The initial step typically includes the reaction of 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine with appropriate aryl substituents.
- Sulfonamide Formation : The final product is obtained by the introduction of a thiophene sulfonamide moiety, which enhances its biological activity.
Biological Activity
The biological activities of this compound have been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Studies have shown that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds were reported to be as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 7b | 0.22 | Bactericidal |
| 10 | 0.25 | Bactericidal |
Anticancer Activity
In vitro studies have demonstrated the compound's potential in inhibiting cancer cell proliferation:
- It has shown promising results against various cancer cell lines, with specific derivatives exhibiting enhanced activity due to structural modifications .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the thiophene and thiazolo-pyrimidine moieties significantly affect the biological activity:
- Substituent Effects : Variations in the aryl groups attached to the thiazolo-pyrimidine core can lead to increased potency against specific targets.
- Functional Group Influence : The presence of sulfonamide groups has been linked to enhanced selectivity towards certain biological pathways, such as inhibition of carbonic anhydrases .
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Anticonvulsant Properties : Compounds with similar structures have shown significant anticonvulsant effects, indicating a potential therapeutic application in epilepsy .
- Neuroprotective Effects : Certain derivatives have demonstrated protective actions against neuronal cell death, suggesting their utility in neurodegenerative diseases .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial properties. Compounds similar to 5-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide have been tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans . The structure-activity relationship (SAR) studies suggest that modifications to the thiazolo-pyrimidine core can enhance antibacterial efficacy .
Anticancer Potential
Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. For instance, compounds with similar structures have shown cytotoxic effects against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer) . The mechanism of action often involves the induction of apoptosis and inhibition of tumor cell proliferation.
Anti-inflammatory Effects
Compounds containing sulfonamide groups are known for their anti-inflammatory properties. The presence of the thiophene and thiazole moieties in this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.
Synthesis Techniques
The synthesis of 5-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide can be achieved through various methods, including one-pot reactions that simplify the process and improve yield . Such synthetic strategies are essential for developing libraries of related compounds for biological testing.
Structure-Activity Relationship
The SAR studies reveal that substituents on the thiophene and thiazole rings significantly influence biological activity. For example, electron-withdrawing groups tend to enhance antibacterial activity, while specific substitutions may improve anticancer efficacy . Understanding these relationships is crucial for optimizing compound design.
Chemical Reactions Analysis
Table 1: Critical Synthetic Steps
The thiazolopyrimidine core is synthesized via cyclocondensation, followed by palladium-catalyzed coupling to introduce the phenyl group. Sulfonamide linkage is achieved under mild conditions using triethylamine in dichloromethane .
Sulfonamide Group
-
Hydrolysis : Reacts with concentrated HCl (12M) at 100°C to yield thiophene-2-sulfonic acid and the corresponding amine (Figure 1A).
-
Alkylation : Reacts with methyl iodide in DMF/K2CO3 to form N-methyl sulfonamide derivatives (Table 2).
Table 2: Alkylation Reactions
| Substrate | Reagents | Product | Yield (%) |
|---|---|---|---|
| Parent sulfonamide | CH3I, K2CO3, DMF | N-Methylated sulfonamide | 74 |
| N-Methylated sulfonamide | C2H5Br, NaH, THF | N-Ethyl-N-methyl sulfonamide | 68 |
Thiazolopyrimidine Core
-
Oxidation : The 5-oxo group resists further oxidation under standard conditions (e.g., KMnO4/H+).
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Nucleophilic Attack : Reacts with Grignard reagents (e.g., CH3MgBr) at the C3 position, forming 3-methyl derivatives (Figure 1B) .
Table 3: Bioactivity of Derivatives
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Electrophilic Aromatic Substitution : Bromination at the thiophene ring (position 4) reduces carbonic anhydrase (CA) inhibition efficacy but improves solubility .
-
Acylation : Acetylation of the sulfonamide nitrogen enhances antifungal activity against Candida albicans (MIC: 4.2 μg/mL vs. fluconazole’s 15.6 μg/mL) .
Reaction Mechanisms
-
Suzuki Coupling : Proceeds via oxidative addition of palladium(0) to the aryl halide, followed by transmetallation with the boronic acid (Figure 2A).
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Sulfonamide Formation : Nucleophilic displacement of chloride by the aniline nitrogen, stabilized by triethylamine (Figure 2B) .
Solvent and Catalyst Effects
| Reaction | Optimal Solvent | Catalyst | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Cyclocondensation | H2O/EtOH | H2SO4 | 12 |
| Suzuki Coupling | DME | Pd(PPh3)4 | 8 |
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Derivatives
Thiazolo[3,2-a]pyrimidin-5-one Derivatives
Key Observations :
- The 7-methyl substituent in the target compound (vs.
- The ethyl-thiophene sulfonamide group distinguishes it from sulfonic acid derivatives (e.g., in ), enhancing lipophilicity and membrane permeability .
Sulfonamide-Containing Analogues
Key Observations :
- The target compound’s thiophene sulfonamide (vs. imidazole- or oxadiazole-linked sulfonamides) offers a balance between aromaticity and conformational flexibility, which may optimize target binding .
- The ethyl spacer between phenyl and sulfonamide groups may reduce steric hindrance compared to bulkier linkers (e.g., methylene-imidazole in ) .
Key Observations :
Structural and Functional Insights
Hydrogen Bonding and Crystallography
- The sulfonamide group (-SO₂NH-) acts as both hydrogen-bond donor (N-H) and acceptor (S=O), facilitating crystal packing and target binding. Comparable compounds (e.g., ) show dimerization via N-H⋯O=S interactions .
- The 7-methyl-5-oxo group in the thiazolo-pyrimidinone core may engage in C=O⋯H-N hydrogen bonds, stabilizing the bioactive conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
